

## DNDI-6148 for Visceral Leishmaniasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical and early clinical development of **DNDI-6148**, a novel benzoxaborole candidate for the oral treatment of visceral leishmaniasis (VL).

## **Core Compound Profile**

**DNDI-6148** is a 6-substituted benzoxaborole that has demonstrated potent activity against Leishmania donovani and Leishmania infantum, the causative agents of VL.[1][2] It emerged from a screening and optimization program of the oxaborole class of compounds and was selected as a preclinical candidate due to its impressive in vivo efficacy, favorable pharmaceutical properties, and acceptable safety profile.[3][4] However, its development for leishmaniasis has been deprioritized due to preclinical reproductive toxicity signals.[5]

### **Mechanism of Action**

The primary mechanism of action of **DNDI-6148** is the inhibition of the Leishmania cleavage and polyadenylation specificity factor 3 (CPSF3) endonuclease.[3][4] CPSF3 is a critical enzyme in the parasite's mRNA processing pathway. By inhibiting this enzyme, **DNDI-6148** disrupts the normal processing of pre-mRNA, leading to a cascade of events that ultimately result in parasite death.[6]





Click to download full resolution via product page

Mechanism of Action of DNDI-6148.

# Quantitative Data In Vitro Efficacy

**DNDI-6148** has demonstrated potent activity against intracellular amastigotes of both L. donovani and L. infantum.



| Parameter | Leishmania donovani | Leishmania infantum |  |
|-----------|---------------------|---------------------|--|
| EC50 (μM) | 0.46                | 0.29                |  |

Data sourced from Mowbray et al., 2021.

## In Vivo Efficacy in Hamster Model

The efficacy of **DNDI-6148** was evaluated in a hamster model of visceral leishmaniasis. The compound showed a significant reduction in parasite burden in the liver, spleen, and bone marrow.[3]

| Treatment<br>Group | Dose<br>(mg/kg) | Duration      | Liver %<br>Inhibition | Spleen %<br>Inhibition | Bone<br>Marrow %<br>Inhibition |
|--------------------|-----------------|---------------|-----------------------|------------------------|--------------------------------|
| DNDI-6148          | 50              | 10 days (BID) | >99                   | >99                    | 98                             |
| DNDI-6148          | 25              | 10 days (BID) | >99                   | >99                    | 97                             |

BID: twice daily. Data sourced from Mowbray et al., 2021.

### **Pharmacokinetics**

Pharmacokinetic parameters were determined in preclinical animal models.

| Species | Route | Dose<br>(mg/kg) | T1/2 (h) | Cmax<br>(ng/mL) | AUC<br>(ng·h/mL) |
|---------|-------|-----------------|----------|-----------------|------------------|
| Mouse   | РО    | 10              | 3.1      | 1,800           | 8,900            |
| Rat     | РО    | 10              | 3.5      | 1,200           | 7,800            |
| Dog     | РО    | 5               | 6.8      | 1,100           | 14,000           |

PO: oral administration. Data synthesized from preclinical summaries.

A Phase I single ascending dose study was conducted in healthy male volunteers.[5]



| Dose (mg) | Tmax (h) | Cmax (ng/mL) | AUC0-t<br>(ng·h/mL) | T1/2 (h) |
|-----------|----------|--------------|---------------------|----------|
| 10        | 4.0      | 58.7         | 1,170               | 18.9     |
| 380       | 6.0      | 2,130        | 73,800              | 25.4     |

Data represents geometric means. Sourced from the **DNDI-6148**-01 clinical trial synopsis and related publications.

# Experimental Protocols In Vitro Intracellular Amastigote Susceptibility Assay

This protocol is synthesized based on standard methodologies for testing anti-leishmanial compounds.[7][8][9]



Click to download full resolution via product page

Workflow for in vitro amastigote susceptibility assay.

- Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum and antibiotics. Cells are differentiated into macrophages by incubation with phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
- Parasite Culture:Leishmania donovani promastigotes are cultured in M199 medium supplemented with 20% fetal bovine serum.
- Infection: Differentiated THP-1 cells are infected with stationary phase L. donovani
   promastigotes at a parasite-to-cell ratio of 10:1. After 24 hours of co-incubation, non-



internalized promastigotes are removed by washing.

- Drug Treatment: DNDI-6148 is serially diluted and added to the infected macrophages. A
  positive control (e.g., amphotericin B) and a negative control (vehicle) are included.
- Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
- Quantification: Macrophages are fixed with methanol and stained with Giemsa. The number
  of intracellular amastigotes per 100 macrophages is determined by light microscopy. The
  50% effective concentration (EC50) is calculated by non-linear regression analysis.

#### In Vivo Hamster Model of Visceral Leishmaniasis

This protocol is based on established models for VL drug efficacy studies.[10][11][12]



Click to download full resolution via product page

Workflow for in vivo hamster efficacy model.

- Animals: Female golden hamsters (Mesocricetus auratus) are used.
- Infection: Hamsters are infected via intracardiac injection with approximately 1 x 107L. donovani amastigotes harvested from the spleen of an infected donor hamster.
- Treatment: Treatment is initiated at a set time post-infection (e.g., day 7 or day 14) to allow for the establishment of a systemic infection. DNDI-6148 is administered orally, typically twice daily (BID), for 5 or 10 consecutive days.
- Monitoring: Animals are monitored daily for clinical signs of disease and body weight is recorded regularly.



 Parasite Burden Quantification: At the end of the treatment period, animals are euthanized, and the liver, spleen, and bone marrow are collected. Parasite burden is determined by microscopic examination of Giemsa-stained tissue smears and expressed as Leishman-Donovan Units (LDU), or by quantitative PCR (qPCR) targeting Leishmania DNA.

## **Phase I Clinical Trial Protocol Synopsis**

The first-in-human study of **DNDI-6148** was a Phase I, randomized, double-blind, placebo-controlled, single ascending dose study in healthy male volunteers.[2]



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. dndi.org [dndi.org]
- 3. DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNDI-6148: A novel benzoxaborole preclinical candidate for the treatment of visceral leishmaniasis | DNDi [dndi.org]
- 5. DNDI-6148 | DNDi [dndi.org]
- 6. Identification of Resistance Determinants for a Promising Antileishmanial Oxaborole Series PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro drug susceptibility of Leishmania donovani from visceral leishmaniasis patients with and without HIV coinfection in Northwestern Ethiopia PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs: Practical Relevance of Stage-Specific Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Sensitivity Testing of Leishmania Clinical Field Isolates: Preconditioning of Promastigotes Enhances Infectivity for Macrophage Host Cells PMC [pmc.ncbi.nlm.nih.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. researchgate.net [researchgate.net]
- 12. Efficient infection of hamster with Leishmania donovani by retro-orbital inoculation PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [DNDI-6148 for Visceral Leishmaniasis: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15558969#dndi-6148-for-visceral-leishmaniasis-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com